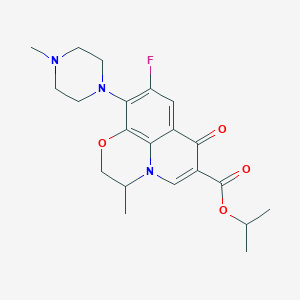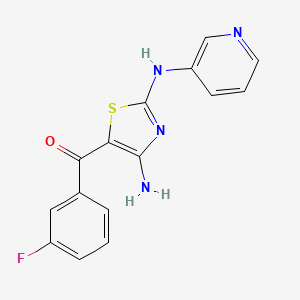
Methyl 7-(bromomethyl)naphthalene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-(bromomethyl)naphthalene-2-carboxylate is a chemical compound with the molecular formula C13H11BrO2 and a molecular weight of 279.13 g/mol . It is known for its applications in organic synthesis and as an intermediate in various chemical reactions. The compound features a naphthalene ring substituted with a bromomethyl group at the 7-position and a carboxylate ester group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-(bromomethyl)naphthalene-2-carboxylate typically involves the bromination of methyl naphthalene-2-carboxylate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing by-products.
Types of Reactions:
Substitution Reactions: The bromomethyl group in this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ester group can yield alcohol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are commonly employed.
Major Products:
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Oxidation: Naphthalene-2-carboxylic acid derivatives.
Reduction: Naphthalene-2-methanol derivatives.
Scientific Research Applications
Methyl 7-(bromomethyl)naphthalene-2-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Material Science: The compound is used in the preparation of functionalized materials and polymers.
Biological Studies: It is employed in the synthesis of biologically active compounds for medicinal chemistry research.
Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 7-(bromomethyl)naphthalene-2-carboxylate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a leaving group in substitution reactions, facilitating the formation of new carbon-nucleophile bonds. The ester group can undergo hydrolysis or reduction, leading to various functionalized derivatives .
Molecular Targets and Pathways: The compound interacts with various molecular targets depending on the specific reaction it undergoes. In biological systems, it may interact with enzymes or receptors, leading to the formation of bioactive molecules .
Comparison with Similar Compounds
2-(Bromomethyl)naphthalene: Similar structure but lacks the ester group.
Methyl 2-bromonaphthalene-1-carboxylate: Similar ester group but different bromomethyl substitution position.
Naphthalene-2-carboxylic acid derivatives: Various derivatives with different substituents at the 2-position.
Uniqueness: Methyl 7-(bromomethyl)naphthalene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and applications in organic synthesis and material science .
Properties
Molecular Formula |
C13H11BrO2 |
|---|---|
Molecular Weight |
279.13 g/mol |
IUPAC Name |
methyl 7-(bromomethyl)naphthalene-2-carboxylate |
InChI |
InChI=1S/C13H11BrO2/c1-16-13(15)11-5-4-10-3-2-9(8-14)6-12(10)7-11/h2-7H,8H2,1H3 |
InChI Key |
WZNJDKAGPSQJTH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CC(=C2)CBr)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


cyclohexa-1,3,5-trien-1-olate](/img/structure/B13440453.png)
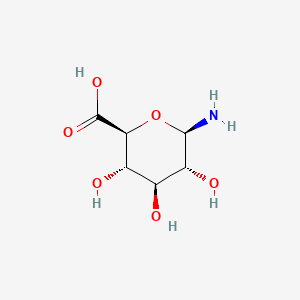
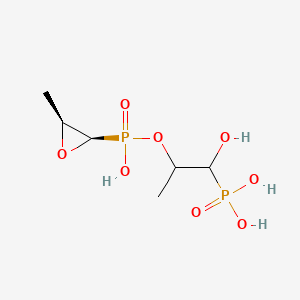
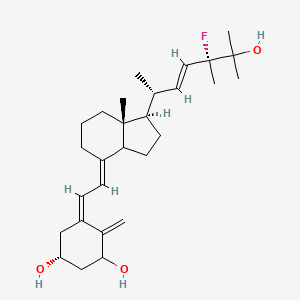
![(3R)-6-[(1E,3E,5E)-deca-1,3,5-trienyl]-1,2-dimethylpiperidin-3-ol](/img/structure/B13440471.png)
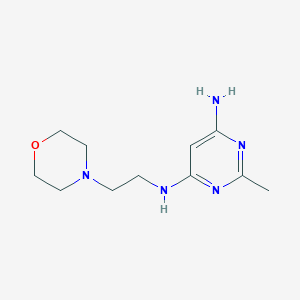
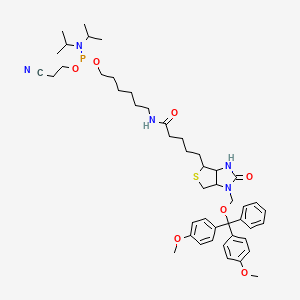
![(Z)-N'-hydroxy-2-[4-(pyridin-4-yl)piperazin-1-yl]ethanimidamide](/img/structure/B13440508.png)

![[[(2R,3S,4R,5R)-5-[6-(furan-2-ylmethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13440517.png)
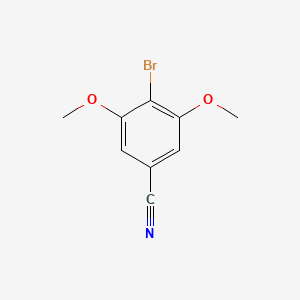
![N-[4-Cyano-2-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide](/img/structure/B13440538.png)
